Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been utilized in various synthetic and characterization studies. For example, research indicates that benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized through elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy. These complexes exhibit good antimicrobial activity against human epidemic-causing bacterial strains, indicating potential applications in antimicrobial therapies (Mishra et al., 2019). Similarly, the compound has been involved in the synthesis of various derivatives through reactions with different agents, showcasing its versatility as a building block in chemical syntheses (Velikorodov et al., 2011).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their pharmacological properties. For instance, new iminothiazolidin-4-one acetate derivatives have shown inhibitory activity against aldehyde reductase and aldose reductase, indicating potential applications in the treatment of diabetic complications (Ali et al., 2012). Additionally, research has been conducted on the synthesis and reactivity of various derivatives, examining their potential applications in electrophilic substitution reactions, which are fundamental in the synthesis of complex organic compounds (Elchaninov & Aleksandrov, 2018).
Crystallographic Studies
Crystallographic studies have also been a significant area of application. For example, research on the crystal structure of related compounds helps in understanding the molecular conformation and interaction, which is crucial in the design and development of new compounds with desired properties (Khan et al., 2010).
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-11-8-12(2)17-15(9-11)21(10-16(23)27-3)19(28-17)20-18(24)13-4-6-14(7-5-13)22(25)26/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQYTVLUYVQLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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